2-methyl-5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzyl acetate
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Overview
Description
Synthesis Analysis
The synthesis of phthalazinyl derivatives, such as "2-methyl-5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzyl acetate," often involves multi-step chemical reactions, employing starting materials like phthalic anhydride or analogous compounds. For instance, one method involves the synthesis of derivatives through reactions involving methyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate, which is prepared from phthalic anhydride, indicating a foundational approach to synthesizing phthalazinyl compounds (A. M. Sridhara et al., 2010).
Molecular Structure Analysis
The molecular structure of phthalazinyl derivatives is characterized by specific spectroscopic methods, such as 1H NMR, IR, and Mass spectroscopy, ensuring their structural integrity aligns with proposed models. These methods are critical for confirming the presence of the phthalazinyl core and the associated substituents, providing detailed insights into the molecule's structural composition (V. Guguloth, 2019).
Chemical Reactions and Properties
The reactivity of "2-methyl-5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzyl acetate" encompasses its ability to undergo various chemical reactions, including those leading to the synthesis of novel derivatives. Such reactivity can be leveraged in the synthesis of a range of compounds, indicating the molecule's versatility in chemical transformations. The specific reactions it undergoes can provide pathways to new molecules with potential applications in diverse fields (B. Thirupaiah & R. R. Vedula, 2014).
properties
IUPAC Name |
[2-methyl-5-(3-methyl-4-oxophthalazin-1-yl)phenyl]methyl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-12-8-9-14(10-15(12)11-24-13(2)22)18-16-6-4-5-7-17(16)19(23)21(3)20-18/h4-10H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZFYBBJJVRGRFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)C)COC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701320783 |
Source
|
Record name | [2-methyl-5-(3-methyl-4-oxophthalazin-1-yl)phenyl]methyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701320783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24808068 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
[2-Methyl-5-(3-methyl-4-oxophthalazin-1-yl)phenyl]methyl acetate | |
CAS RN |
694467-05-5 |
Source
|
Record name | [2-methyl-5-(3-methyl-4-oxophthalazin-1-yl)phenyl]methyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701320783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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